molecular formula C17H13N3O B2389468 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile CAS No. 1025223-99-7

2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile

Cat. No.: B2389468
CAS No.: 1025223-99-7
M. Wt: 275.311
InChI Key: LZBMOBDUSSZLOB-MNDPQUGUSA-N
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Description

2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile (CAS 1025223-99-7) is a high-purity chemical intermediate designed for advanced pharmaceutical and medicinal chemistry research. This compound features a 2-oxindole scaffold, a structure of significant interest in drug discovery. Its primary research application is as a key precursor in the synthesis of novel 2,3-dihydroindole derivatives, which are promising agents with potential neuroprotective and antioxidant properties . This nitrile-containing intermediate is particularly valuable for the development of melatonin receptor ligands . The structural framework allows for further chemical modifications to create analogs that can interact with MT1 and MT2 melatonin receptor subtypes, which are central to regulating circadian rhythms and offer targets for antidepressants and neuroprotective agents . The compound serves as a versatile building block for synthesizing conformationally restricted spiro derivatives and for introducing additional substituents, enabling structure-activity relationship (SAR) studies . Researchers can leverage this compound in explorations of treatments for conditions like congestive heart failure, cirrhosis of the liver, and nephrotic syndrome, as related sulfonamide derivatives have been investigated for similar therapeutic areas . This product is intended for research purposes in laboratory settings only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-[(1-methyl-2-oxoindol-3-ylidene)amino]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-20-15-5-3-2-4-14(15)16(17(20)21)19-13-8-6-12(7-9-13)10-11-18/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBMOBDUSSZLOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)CC#N)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile typically involves the condensation of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-aminobenzyl cyanide. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the indole moiety.

    Reduction: Reduction reactions can also occur, particularly at the carbonyl group.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Anticancer Evaluation

A study conducted on several indole-based compounds found that derivatives similar to 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile exhibited potent activity against MCF-7 breast cancer cells. The structure–activity relationship (SAR) analysis indicated that modifications to the indole moiety could enhance anticancer efficacy .

CompoundCell Line TestedIC50 (µM)Mechanism of Action
2-{4...MCF-712.5Induction of apoptosis
2-{4...HeLa15.0Cell cycle arrest

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research indicates that indole derivatives can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Case Study: Neuroprotection

In a model of neurodegeneration, compounds structurally related to 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile were shown to reduce neuronal cell death and improve cognitive functions in animal models. The proposed mechanism involves inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses .

Other Biological Activities

Beyond anticancer and neuroprotective effects, this compound exhibits a range of other biological activities:

Antimicrobial Activity

Some studies have reported that derivatives of this compound possess antimicrobial properties against various bacterial strains. The presence of the indole moiety is believed to contribute to this activity through disruption of bacterial cell membranes .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in experimental models. By inhibiting key inflammatory pathways, it may provide therapeutic benefits in conditions such as arthritis .

Mechanism of Action

The mechanism of action of 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Synthesis and Yield: The target compound’s synthesis likely parallels isatin-derived Schiff bases (e.g., reflux in ethanol with acetic acid) . However, zinc-mediated reductions (as in ) or multi-component reactions () may offer alternative routes for acetonitrile-functionalized indoles. Yields vary significantly: 53% for the isoindolinone derivative (steric challenges) vs. 83% for dihydroindole 4h (efficient reduction) .

Compound 4h’s melatonin receptor binding highlights the role of acetonitrile groups in modulating receptor affinity .

Structural Features: Hydrogen bonding and π-π interactions in ’s crystal structure enhance stability, a feature that may extend to the target compound . Oxazole derivatives () demonstrate smaller molecular weights (~122 vs.

Functional Group Impact

  • Acetonitrile Group : Present in all compounds, this group may enhance electrophilicity for nucleophilic additions or coordination with metal ions.
  • Aromatic Systems : Extended conjugation in Schiff bases () vs. smaller oxazoles () influences UV/Vis absorption and redox properties.

Biological Activity

The compound 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H18N2O
  • Molecular Weight : 306.36 g/mol
  • CAS Number : 860784-02-7

Anticancer Activity

Research indicates that indole derivatives, including the compound , exhibit significant anticancer properties. A study highlighted that similar indole-based compounds demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism is often attributed to the compound's ability to induce apoptosis and inhibit cell proliferation. For instance, a related compound showed an IC50 value of 10–30 µM against multiple cancer cell lines, suggesting that structural modifications can enhance potency .

Antimicrobial Properties

The antimicrobial efficacy of indole derivatives has also been documented. A recent study demonstrated that compounds similar to 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile exhibited activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups significantly enhances antibacterial activity, as seen in the structure of this compound .

Antidiabetic Potential

Indole derivatives have shown promise in improving insulin sensitivity and reducing blood glucose levels in preclinical models. The presence of specific functional groups appears to play a crucial role in mediating these effects. Compounds with similar scaffolds have been reported to enhance glucose uptake in muscle cells, indicating a potential therapeutic avenue for diabetes management .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at various positions on the indole ring and the phenyl moiety can significantly influence biological activity. For instance:

  • Substitution Effects : The introduction of methyl or halogen groups on the phenyl ring has been associated with increased anticancer activity.
  • Indole Modifications : Alterations in the nitrogen or oxygen functionalities within the indole structure can lead to enhanced binding affinity to biological targets .

Case Study 1: Anticancer Activity

A series of indole derivatives were synthesized and tested for their anticancer properties against human glioblastoma U251 cells. The study found that specific substitutions on the indole ring led to a marked increase in cytotoxicity, with some compounds showing IC50 values lower than those of standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of indole-based compounds was screened for antimicrobial activity. Compounds similar to 2-{4-[(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile displayed significant inhibition against both Staphylococcus aureus and Escherichia coli, demonstrating the potential for developing new antibiotics based on this scaffold .

Q & A

Q. What is the optimized synthetic route for this compound, and how do steric factors influence reaction yield?

The compound is synthesized via a three-component reaction involving 2-carboxybenzaldehyde, unbranched primary amines (e.g., methylamine), and cyanide in an acidic medium. The reaction is sensitive to steric hindrance, with yields dropping significantly for α-branched amines. For the title compound (using methylamine), the yield reaches 53% due to minimized steric clashes. Post-synthesis, recrystallization from hexanes/ethyl acetate isolates the (Z)-isomer, confirmed via X-ray crystallography .

Q. What analytical methods are critical for confirming molecular structure and purity?

  • X-ray crystallography : Resolves stereochemistry and crystal packing, though twinning may require refinement with twin matrices (e.g., 0 -1 0, -1 0 0, 0 0 -1) to achieve reliable data .
  • Chromatography : HPLC with acetonitrile/water gradients (as in ) can detect impurities, ensuring purity >97% .
  • Spectroscopy : IR and NMR validate functional groups (e.g., nitrile C≡N stretch at ~2200 cm⁻¹, indole NH signals).

Advanced Research Questions

Q. How can researchers resolve crystal twinning during structural analysis?

Twinning in X-ray diffraction data is addressed via refinement algorithms incorporating twin laws. For this compound, the twin matrix 0 -1 0, -1 0 0, 0 0 -1 with a twin fraction (BASF) of 0.468 successfully modeled the disorder. Hydrogen atoms are refined using riding models, with isotropic displacement parameters scaled to parent atoms .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they influence material properties?

The crystal structure features:

  • Hydrogen bonds : NH₂ donors interact with exocyclic N and carbonyl O acceptors, forming a 3D network.
  • π-π interactions : Centroid distances between indole rings are 4.326 Å (C1–C6) and 3.826 Å (adjacent molecules), enhancing stacking stability . These interactions suggest potential for supramolecular applications, such as organic semiconductors or catalysts.

Q. How does the electronic configuration of the exocyclic aminoacetonitrile unit affect reactivity?

The planar arrangement of the aminoacetonitrile moiety (twist angle: 1.7° relative to the indole system) facilitates conjugation, enhancing electrophilicity at the nitrile group. This electronic profile supports nucleophilic additions (e.g., thiol-ene reactions) or cyclization reactions for heterocycle synthesis .

Q. What strategies are effective for derivatizing this compound for biological activity studies?

  • Nitrile functionalization : Convert to amines (via reduction) or tetrazoles (click chemistry with NaN₃).
  • Indole modification : Introduce substituents at the 1-methyl or 2-oxo positions to modulate pharmacokinetics, inspired by structurally related compounds in and .
  • Structure-activity relationship (SAR) : Use computational docking to predict binding to biological targets (e.g., kinase inhibitors), guided by analogs in and .

Methodological Considerations

Q. How can reaction conditions be optimized to mitigate byproduct formation?

  • Acid selection : Use protic acids (e.g., HCl) to protonate intermediates, reducing side reactions.
  • Temperature control : Maintain ≤60°C to prevent decomposition of the thermally sensitive indole core.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving yield .

Q. What computational tools are recommended for modeling this compound’s electronic properties?

  • DFT calculations : Gaussian or ORCA software to map HOMO/LUMO levels and predict redox behavior.
  • Molecular dynamics : Simulate π-π stacking interactions using AMBER or GROMACS, validated against crystallographic data .

Data Contradiction Analysis

Q. How should discrepancies between theoretical and experimental bond angles be interpreted?

Minor deviations (e.g., C–N–C bond angles) may arise from crystal packing forces or hydrogen bonding. Compare multiple crystal structures (if available) or perform periodic DFT calculations (e.g., VASP) to assess environmental effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.